Diethyl bis(hydroxymethyl)malonate

Catalog No.
S707442
CAS No.
20605-01-0
M.F
C9H16O6
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl bis(hydroxymethyl)malonate

CAS Number

20605-01-0

Product Name

Diethyl bis(hydroxymethyl)malonate

IUPAC Name

diethyl 2,2-bis(hydroxymethyl)propanedioate

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C9H16O6/c1-3-14-7(12)9(5-10,6-11)8(13)15-4-2/h10-11H,3-6H2,1-2H3

InChI Key

WIOHBOKEUIHYIC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CO)(CO)C(=O)OCC

Canonical SMILES

CCOC(=O)C(CO)(CO)C(=O)OCC

Diethyl bis(hydroxymethyl)malonate is a carboxylate organic compound with the molecular formula C₉H₁₆O₆ and a molecular weight of 220.22 g/mol. It is characterized by two hydroxymethyl groups and two ethyl ester groups attached to a central malonate structure. This compound is recognized for its versatility as an intermediate in organic synthesis, particularly in the preparation of various substituted malonic esters and other derivatives .

  • Alkylation: The methylene groups of DEBHM can be readily alkylated using strong bases like sodium hydride (NaH). This process introduces a new carbon chain, providing a platform for further functionalization steps.
  • Decarboxylation: Under specific reaction conditions, the ester groups of DEBHM can be removed through decarboxylation. This transformation leads to a diacid intermediate that can participate in various condensation reactions for the construction of complex carbon frameworks.
  • Aldol Condensation: DEBHM serves as a valuable building block in aldol condensations. One of the ester groups can be deprotonated, creating a nucleophilic enolate species. This enolate can then react with an aldehyde or ketone, leading to the formation of β-hydroxy carbonyl compounds, a crucial motif in many natural products and pharmaceuticals.

These are just a few examples of DEBHM's utility in organic synthesis. Its bifunctional nature allows for diverse transformations, making it a valuable tool for researchers in various fields, including medicinal chemistry, materials science, and natural product synthesis.

Other Potential Applications

While organic synthesis remains the primary application of DEBHM in scientific research, there are ongoing investigations into its potential uses in other areas:

  • Asymmetric Catalysis: Recent studies explore the development of chiral catalysts derived from DEBHM. These catalysts could facilitate the synthesis of enantiopure compounds, which are crucial for drug development [].
  • Polymers: Researchers are investigating the use of DEBHM in the synthesis of novel polymers with unique properties. The presence of multiple functional groups in DEBHM allows for the creation of polymers with specific functionalities for various applications.
, including:

  • Esterification: It reacts with acids to form esters, which can be further modified.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield malonic acid and ethanol.
  • Elimination Reactions: When treated with mineral acids, it can undergo elimination reactions, producing various products depending on the reaction conditions .

Research indicates that diethyl bis(hydroxymethyl)malonate exhibits biological activity, particularly in pharmacological applications. Its derivatives have been studied for potential antimicrobial and antifungal properties. The compound's structure allows for modifications that could enhance its bioactivity, making it a candidate for drug development .

Diethyl bis(hydroxymethyl)malonate can be synthesized through several methods:

  • Direct Reaction with Formaldehyde: The compound is typically synthesized by reacting diethyl malonate with formaldehyde in the presence of a basic catalyst such as calcium hydroxide. This process can be performed under atmospheric pressure without solvents, enhancing yield and purity .
  • One-Pot Synthesis: A more recent method involves a one-pot reaction that simplifies the synthesis process while maintaining high efficiency .
  • Ion-Exchange Purification: Post-synthesis purification often involves ion-exchange techniques to remove impurities, ensuring a high-quality product .

Diethyl bis(hydroxymethyl)malonateTwo hydroxymethyl groups, two ethyl estersIntermediate in organic synthesisDiethyl MalonateTwo ethyl estersOrganic synthesisMethylene MalonateOne hydroxymethyl groupLess versatileDimethyl MalonateTwo methyl estersLimited reactivity

Diethyl bis(hydroxymethyl)malonate stands out due to its unique combination of functional groups that enhance its reactivity and utility in various chemical transformations .

Studies on diethyl bis(hydroxymethyl)malonate have focused on its interactions with various biological systems. Its derivatives have been tested for interactions with microbial organisms, revealing potential antimicrobial properties. Further research is needed to fully understand the mechanisms of action and efficacy in different biological contexts .

Diethyl bis(hydroxymethyl)malonate shares structural similarities with several other compounds, which include:

  • Diethyl Malonate: A simpler ester used extensively in organic synthesis but lacks the additional hydroxymethyl groups.
  • Methylene Malonate: A derivative that contains only one hydroxymethyl group; it is less versatile than diethyl bis(hydroxymethyl)malonate.
  • Dimethyl Malonate: Similar in structure but uses methyl groups instead of ethyl groups, affecting its reactivity and applications.
Compound NameStructure Features

XLogP3

-0.6

Other CAS

20605-01-0

Wikipedia

Diethyl bis(hydroxymethyl)malonate

General Manufacturing Information

Propanedioic acid, 2,2-bis(hydroxymethyl)-, 1,3-diethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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